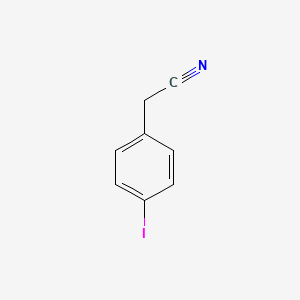

4-Iodophenylacetonitrile

Description

Significance as a Versatile Synthetic Intermediate

4-Iodophenylacetonitrile serves as a crucial and versatile intermediate in the synthesis of more complex organic molecules. chembk.comlookchem.comfishersci.fi Its value lies in its capacity to act as a foundational scaffold for constructing a diverse array of compounds, including those with applications as pharmaceuticals, dyes, and agrochemicals. chembk.comdatainsightsmarket.com The bifunctional nature of the molecule—possessing both an aryl iodide and a nitrile—allows for sequential or orthogonal chemical modifications.

The presence of the iodine atom on the phenyl ring is particularly significant. As a heavy halogen, iodine is an excellent leaving group, making the aryl ring susceptible to a variety of nucleophilic substitution and, more importantly, transition-metal-catalyzed cross-coupling reactions. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. Furthermore, the nitrile group (C≡N) is a highly versatile functional handle that can be transformed into a wide range of other functionalities, such as primary amines, carboxylic acids, amides, and ketones. researchgate.net This dual reactivity makes this compound a valuable precursor for creating molecules with specific biological activities or material properties. lookchem.comchemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(4-iodophenyl)acetonitrile | nih.govfishersci.fi |

| CAS Number | 51628-12-7 | nih.govfishersci.fisigmaaldrich.com |

| Molecular Formula | C₈H₆IN | nih.govlookchem.comchemeo.com |

| Molecular Weight | 243.04 g/mol | nih.govlookchem.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow solid | chembk.comcymitquimica.com |

| Melting Point | 53-57 °C | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 152 °C at 3 mmHg | lookchem.com |

| Solubility | Insoluble in water | lookchem.comfishersci.fi |

| InChI Key | PNXWQTYSBFGIFD-UHFFFAOYSA-N | nih.govsigmaaldrich.comchemeo.com |

Overview of its Strategic Role in Organic Synthesis

The strategic importance of this compound in organic synthesis is defined by its ability to participate in powerful bond-forming reactions that enable the assembly of complex molecular architectures. lookchem.com The aryl iodide moiety is frequently employed in palladium-catalyzed cross-coupling reactions, which are fundamental tools for building molecular frameworks.

A notable example is the Sonogashira coupling, where this compound can be reacted with terminal alkynes to append new carbon structures to the phenyl ring. acs.orgnih.gov This method was utilized in the synthesis of a 5-amino-3-methylisoxazole (B44965) derivative, where the iodo-group served as the reactive site for introducing an alkyne motif. acs.orgnih.gov

Furthermore, research has demonstrated its application in palladium-catalyzed annulation reactions. acs.org Specifically, (2-Iodophenyl)acetonitrile and its isomers can react with internal alkynes in a process involving intramolecular carbopalladation of the cyano group, leading to the synthesis of highly substituted 2-aminonaphthalenes in high yields. acs.org This transformation showcases the strategic use of both the iodo and nitrile functionalities in a single, efficient cascade process to construct polycyclic aromatic systems. acs.orgmsu.edu

Other synthetic strategies leverage the nitrile group's reactivity following a primary reaction at the iodide site. For instance, a Claisen-type condensation between this compound and ethyl acetate (B1210297) has been used as a key step in the formation of isoxazole-based structures, demonstrating the compound's role as a precursor to heterocyclic systems. acs.orgnih.gov The ability to use the two functional groups in distinct, controlled steps makes this compound a strategic linchpin in multi-step synthetic sequences.

Evolution of Research Interest in Arylacetonitriles

The broader class of compounds to which this compound belongs, arylacetonitriles, has long been recognized as a valuable set of building blocks in organic synthesis. researchgate.net Historically, their utility was centered on the straightforward conversion of the nitrile group into other functions. However, contemporary research has unveiled more sophisticated applications, leading to a renaissance in their use. researchgate.net

Modern synthetic methods have increasingly focused on efficiency and atom economy, spurring interest in catalysis. msu.edu Arylacetonitriles have proven to be excellent substrates in a variety of catalytic transformations. researchgate.net They are key intermediates for constructing diverse and biologically active heterocyclic scaffolds, which are of immense interest to medicinal chemists. researchgate.net

A significant evolution in their application is the use of the nitrile group as a directing group in C-H bond functionalization reactions. researchgate.net This advanced strategy allows for the selective modification of C-H bonds at positions ortho, meta, or para to the nitrile, enabling the introduction of various functional groups onto the aromatic ring with high precision. researchgate.net Additionally, the field of biocatalysis has identified arylacetonitriles as useful substrates for producing valuable aryl acids through enzymatic processes. researchgate.net More recently, there has been a surge in the use of deuterated compounds in drug discovery, and methodologies for the α-trideuteromethylation of arylacetonitriles using iridium catalysts are being developed, highlighting the ongoing expansion of their synthetic utility. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXWQTYSBFGIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199579 | |

| Record name | 4-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51628-12-7 | |

| Record name | 4-Iodophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051628127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Iodophenylacetonitrile and Its Analogs

Optimized Halogenation Strategies of Phenylacetonitrile (B145931) Derivatives

The introduction of an iodine atom onto the phenyl ring of phenylacetonitrile is a key transformation for the synthesis of 4-iodophenylacetonitrile. Direct iodination of phenylacetonitrile can be achieved using various iodinating agents. A common method involves the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate the electrophilic iodine species required for aromatic substitution. Another approach utilizes N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, to achieve regioselective iodination. organic-chemistry.org The reaction conditions, such as solvent, temperature, and reaction time, are optimized to maximize the yield of the desired 4-iodo isomer and minimize the formation of other isomers and di-substituted byproducts.

Furthermore, palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct and regioselective halogenation of aromatic compounds. For instance, palladium(II) catalysis can direct the ortho-C–H iodination of arylacetamides, which are structurally related to phenylacetonitrile, using in situ generated directing groups. huji.ac.il While not a direct halogenation of phenylacetonitrile itself, this methodology highlights advanced strategies that could be adapted for similar frameworks.

| Reagent System | Substrate | Product | Yield | Reference |

| I2 / H2O2 / H2SO4 | Acetanilide | 4-Iodoacetanilide | High | N/A |

| N-Iodosuccinimide (NIS) / CF3COOH | Methoxybenzene | 4-Iodoanisole | Excellent | organic-chemistry.org |

| Pd(OAc)2 / I2 | Arylacetamide | ortho-Iodoarylacetamide | Good | huji.ac.il |

This table showcases representative halogenation reactions on phenylacetonitrile-related structures, illustrating common reagents and potential yields. The specific conditions and yields can vary based on the exact substrate and reaction scale.

Cyano-Displacement Reactions from Iodinated Precursors

An alternative and widely employed strategy for the synthesis of this compound involves the introduction of the cyano group onto a pre-iodinated benzene (B151609) ring. This can be accomplished through several pathways, primarily involving nucleophilic substitution or transformations from other functional groups.

Nucleophilic Substitution of Benzyl (B1604629) Halides

A common and effective method for synthesizing this compound is the nucleophilic substitution of a 4-iodobenzyl halide, typically the bromide or chloride, with a cyanide salt. prepchem.comchemguide.co.uk This reaction is a classic example of an SN2 reaction, where the cyanide ion acts as the nucleophile, displacing the halide leaving group. youtube.comchemistrystudent.com The reaction is typically carried out in a polar aprotic solvent, such as ethanol (B145695) or dimethylformamide (DMF), and often heated under reflux to increase the reaction rate. chemguide.co.uk Phase-transfer catalysts, like tetra-n-butylammonium bromide, can be employed to facilitate the reaction between the aqueous cyanide solution and the organic-soluble benzyl halide. prepchem.com

| Benzyl Halide | Cyanide Source | Catalyst/Solvent | Product | Yield | Reference |

| 4-Iodobenzyl bromide | KCN | Tetra-n-butylammonium bromide / CH2Cl2/H2O | This compound | High | prepchem.com |

| 4-Iodobenzyl chloride | NaCN | Ethanol | This compound | Good | google.com |

| Bromoethane | KCN | Ethanol | Propanenitrile | N/A | chemguide.co.uk |

This interactive table provides examples of nucleophilic substitution reactions to form nitriles from corresponding halides.

Indirect Synthetic Routes via Phenylacetic Acid Transformations

Another indirect route to this compound begins with 4-iodophenylacetic acid. nih.gov This starting material can be converted to the target nitrile through a two-step process. First, the carboxylic acid is converted to its corresponding amide, 4-iodophenylacetamide. This can be achieved by reacting the acid with a chlorinating agent like thionyl chloride to form the acid chloride, which is then reacted with ammonia. Subsequently, the amide is dehydrated to the nitrile using a dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride.

Alternatively, the Sandmeyer reaction provides a powerful method for introducing a cyano group onto an aromatic ring. wikipedia.orgopenochem.orgnumberanalytics.com This reaction starts with the corresponding aniline (B41778), in this case, 4-iodoaniline (B139537). The aniline is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group, yielding this compound. wikipedia.org While this is a common method for producing benzonitriles, its application to phenylacetonitriles would require starting with 4-aminophenylacetonitrile. A more direct application starting from 4-iodoaniline would yield 4-iodobenzonitrile (B145841), which would then require further steps to introduce the acetonitrile (B52724) side chain.

A more direct conversion of a phenylacetic acid to a phenylacetonitrile has been demonstrated using K4Fe(CN)6 as a non-toxic nitrogen source, catalyzed by CuO. researchgate.net This method offers a more streamlined approach from the corresponding carboxylic acid.

| Starting Material | Reagents | Intermediate | Product | Reference |

| 4-Iodophenylacetic acid | 1. SOCl2, 2. NH3 | 4-Iodophenylacetamide | This compound | General Method |

| 4-Iodophenylacetic acid | CuO, K4Fe(CN)6 | N/A | This compound | researchgate.net |

| 4-Iodoaniline | 1. NaNO2, HCl, 2. CuCN | 4-Iodobenzenediazonium chloride | 4-Iodobenzonitrile | wikipedia.org |

This table outlines indirect synthetic routes to this compound and related compounds, highlighting the key reagents and intermediates.

Novel Catalytic Approaches for C-I Bond Introduction

Modern synthetic chemistry has seen the development of novel catalytic methods for the introduction of carbon-iodine bonds, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition metal catalysis, particularly with copper and palladium, has been at the forefront of these advancements.

Copper-catalyzed methods have shown promise for the direct iodination of arenes. For example, a copper(I) iodide catalyst can mediate the C-H cyanation of arenes, a process that proceeds through an in situ generated aryl iodide intermediate. acs.org This suggests the potential for developing copper-catalyzed C-H iodination reactions for substrates like phenylacetonitrile. Another study demonstrated the use of copper(II) oxide in combination with iodine for the direct α-iodination of aromatic ketones, which are structurally related to phenylacetonitriles. organic-chemistry.org This system operates under neutral conditions and offers high yields. organic-chemistry.org

Palladium catalysis is another powerful tool for C-H functionalization. Research has shown that palladium(II) can catalyze the regioselective ortho-C-H bromination and iodination of arylacetamides, which could potentially be adapted for phenylacetonitrile. huji.ac.il Furthermore, a highly regioselective, one-pot sequential iodination–copper-catalyzed cross-coupling of arene C–H bonds has been developed, affording an efficient method for biaryl synthesis, which demonstrates the potential for controlled C-I bond formation. rsc.org

Hypervalent iodine reagents are also gaining traction as effective and environmentally benign alternatives for iodination reactions. nih.gov Electrochemical methods for generating these hypervalent iodine species in situ offer a catalytic approach to various oxidative transformations, including iodination. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

| CuI | Arene | C-H Cyanation via Aryl Iodide | In situ generation of aryl iodide | acs.org |

| CuO / I2 | Aromatic Ketone | α-Iodination | Neutral conditions, high yield | organic-chemistry.org |

| Pd(OAc)2 | Arylacetamide | ortho-C-H Iodination | High regioselectivity | huji.ac.il |

| Hypervalent Iodine (electrochemically generated) | Various | Oxidative Iodination | Catalytic, environmentally benign | nih.gov |

This table summarizes novel catalytic approaches for introducing C-I bonds, highlighting the catalyst, substrate type, and key features of the reaction.

Industrial Scale-Up Considerations and Process Optimization

The transition of a synthetic route for this compound from a laboratory setting to industrial production involves a multitude of challenges and optimization strategies. pharmafeatures.comchemdiv.com The primary goals of scale-up are to ensure safety, cost-effectiveness, and consistent product quality at a larger scale. pharmafeatures.comresearchgate.net

Key considerations for process optimization include:

Reagent and Solvent Selection: On an industrial scale, the cost, availability, and safety of all reagents and solvents are paramount. For instance, while a novel, expensive catalyst might be suitable for lab-scale synthesis, a more cost-effective, classical method like the nucleophilic substitution of 4-iodobenzyl chloride with sodium cyanide might be preferred for industrial production due to the low cost of the reagents. google.compharmafeatures.com Green chemistry principles also play a significant role, encouraging the use of less hazardous solvents and minimizing waste. pharmafeatures.com

Reaction Conditions: Parameters such as temperature, pressure, and reaction time need to be carefully optimized to maximize throughput and yield while ensuring safety. Exothermic reactions, in particular, require robust thermal management systems to prevent runaway reactions. huber-online.com The use of flow chemistry as opposed to batch processing can offer significant advantages in terms of safety, heat transfer, and process control.

Purification: The method of purification must be efficient and scalable. While column chromatography is common in the lab, it is often impractical for large quantities. Industrial-scale purification typically relies on methods like recrystallization, distillation, or extraction. chemdiv.com The choice of method will depend on the physical properties of this compound and its impurities.

Process Safety and Environmental Impact: A thorough hazard analysis of all chemicals and reaction steps is crucial. This includes assessing toxicity, flammability, and the potential for runaway reactions. Waste streams must be managed in an environmentally responsible manner, with a focus on recycling or neutralizing hazardous byproducts.

| Synthetic Route | Advantages for Scale-Up | Disadvantages for Scale-Up |

| Nucleophilic Substitution of 4-Iodobenzyl Halide | Uses readily available, inexpensive reagents. Well-established and reliable chemistry. | Use of highly toxic cyanide salts requires stringent safety protocols. |

| Halogenation of Phenylacetonitrile | Potentially a more direct route. | May produce isomeric byproducts requiring difficult separation. Direct iodination can use hazardous reagents. |

| Sandmeyer Reaction from 4-Aminophenylacetonitrile | Good for introducing the cyano group. | Diazonium salts can be unstable and explosive. Requires careful temperature control. |

| Catalytic C-H Iodination | High atom economy, potentially fewer steps. | Catalysts can be expensive and may require specialized handling. May not be as robust or high-yielding as classical methods yet. |

This table compares different synthetic routes for this compound from an industrial scale-up perspective, highlighting the key advantages and disadvantages of each.

Reactivity Profiles and Transformational Chemistry of 4 Iodophenylacetonitrile

Reactivity at the Aryl Iodide Moiety

The carbon-iodine bond in 4-Iodophenylacetonitrile is the principal site of reactivity for numerous transformations, particularly those catalyzed by transition metals. The electron-withdrawing nature of the para-substituted cyanomethyl group influences the reactivity of the aryl iodide, making it an excellent substrate for oxidative addition to low-valent metal centers.

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of complex molecular architectures. This compound is a competent coupling partner in several of these key transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron species with an organic halide. nih.gov this compound, and its close analog 4-iodobenzonitrile (B145841), readily participate in these reactions to form biaryl and styrenyl derivatives. The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent system.

Research has demonstrated the successful coupling of 4-iodobenzonitrile with phenylboronic acid. researchgate.netresearchgate.net These reactions are generally high-yielding and tolerant of the nitrile functionality. The conditions used for 4-iodobenzonitrile are directly applicable to this compound due to the similar electronic influence of the cyano and cyanomethyl groups. The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

While specific examples with vinylboronic acids are less commonly reported for this exact substrate, the Suzuki-Miyaura reaction is widely used for the synthesis of styrenes from aryl halides and vinylboronates under similar conditions.

| Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd Complex | K₂CO₃ | DMF/H₂O | Room Temp, Light Irradiation | 4-Cyanobiphenyl | researchgate.netresearchgate.net |

| (E)-styrylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | (E)-4-(2-phenylethenyl)phenylacetonitrile | General Conditions |

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The aryl iodide of this compound is highly reactive under these conditions, enabling the formation of a C(sp²)-C(sp) bond.

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to the Pd(0) species occurs. In the copper cycle, the terminal alkyne is deprotonated by the amine base and forms a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the final arylalkyne product, 4-(alkynyl)phenylacetonitrile. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org The reaction exhibits broad functional group tolerance, and the cyanomethyl group remains unaffected. organic-chemistry.org

Palladium-catalyzed annulation reactions are sophisticated processes that can construct cyclic and polycyclic systems in a single step. These reactions often involve the reaction of an aryl halide with an unsaturated partner, such as an alkyne or an alkene, leading to the formation of multiple new bonds. For instance, the palladium-catalyzed annulation of arynes (generated in situ from precursors) with ortho-haloaryl amides can produce phenanthridinones. nih.govnih.gov

While specific examples detailing the use of this compound in such annulations are not prevalent in the literature, its aryl iodide moiety makes it a potential candidate for these transformations. In a hypothetical reaction, this compound could react with an alkyne in the presence of a palladium catalyst, potentially leading to the formation of substituted naphthalene (B1677914) or other fused aromatic systems through a cascade of C-C bond formations. The precise outcome would depend on the reaction partner and the specific catalytic system employed.

Ullmann-type condensations are copper-catalyzed reactions that form carbon-heteroatom bonds, typically coupling an aryl halide with an alcohol, amine, or thiol. wikipedia.orgwikipedia.org These reactions often require higher temperatures compared to their palladium-catalyzed counterparts but are a valuable tool for synthesizing aryl ethers, aryl amines, and aryl thioethers. wikipedia.org The reactivity of the aryl halide in Ullmann reactions is enhanced by the presence of electron-withdrawing groups, making this compound a suitable substrate. wikipedia.org

C-N Bond Formation (Buchwald-Hartwig Amination/Ullmann Condensation): The reaction of this compound with primary or secondary amines in the presence of a copper catalyst (such as CuI) and a base (like K₂CO₃ or Cs₂CO₃) would yield N-substituted 4-(aminophenyl)acetonitriles. nih.gov

C-O Bond Formation (Ullmann Ether Synthesis): Coupling with phenols or alcohols under similar copper-catalyzed conditions affords the corresponding diaryl or alkyl aryl ethers. nih.govnih.gov

C-S Bond Formation: Reaction with thiols provides a straightforward route to aryl thioethers. nih.gov

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aniline (B41778) | CuI / Ligand | K₂CO₃ | DMF | 100-140 °C | N-Aryl-4-aminophenylacetonitrile | nih.gov |

| Phenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | Mild Conditions | 4-Phenoxyphenylacetonitrile | nih.gov |

| Thiophenol | CuI / Ligand | Cs₂CO₃ | DMF | Room Temp - 110 °C | 4-(Phenylthio)phenylacetonitrile | nih.gov |

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The SNAr mechanism requires two key features on the aromatic ring: a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

This compound is an excellent substrate for SNAr reactions. The iodide ion is a good leaving group, and the cyanomethyl group, being strongly electron-withdrawing, is located in the para position. This arrangement effectively stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack at the carbon bearing the iodine. wikipedia.org

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile (such as an alkoxide, phenoxide, or amine) attacks the ipso-carbon, breaking the aromaticity and forming a resonance-stabilized carbanion. chemistrysteps.com In the second step, the leaving group (iodide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. A variety of nucleophiles can displace the iodide, providing a direct, metal-free method for functionalization. youtube.com

Radical Reactions Involving Carbon-Iodine Bond Scission

The carbon-iodine (C-I) bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form radical intermediates. wikipedia.org This reactivity is foundational to a variety of synthetic methodologies.

Radical reactions are often initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. uchicago.edulibretexts.org The resulting radical can then abstract the iodine atom from this compound to generate a 4-(cyanomethyl)phenyl radical. This aryl radical is a key intermediate that can participate in a variety of subsequent reactions, including carbon-carbon bond formation. libretexts.org

For instance, in the presence of an alkene, the aryl radical can add across the double bond to form a new carbon-centered radical, which can then be quenched to yield the final product. libretexts.org These radical reactions are kinetically controlled and are particularly useful for the synthesis of five-membered rings. libretexts.org The process of generating radicals can be influenced by factors such as heat or light. libretexts.orgnih.gov

Recent studies have explored the ultrafast structural dynamics of C-I bond cleavage upon photoexcitation, revealing the formation of radical species and subsequent recombination pathways. nih.govrsc.org These investigations provide a deeper understanding of the fundamental processes governing these radical reactions. nih.gov

Reactivity at the Acetonitrile (B52724) Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a wide array of transformations. fiveable.meresearchgate.netresearchgate.net Its reactivity stems from the polarized nature of the carbon-nitrogen triple bond, where the carbon atom is electrophilic and the nitrogen atom is nucleophilic. fiveable.me

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. fiveable.me Organometallic reagents, such as Grignard and organolithium reagents, add to the nitrile to form an intermediate imine anion. chemistrysteps.comlibretexts.org Subsequent aqueous workup hydrolyzes the imine to a ketone. chemistrysteps.comlibretexts.org

Reduction of the nitrile group can also be achieved through nucleophilic addition of a hydride. Lithium aluminum hydride (LiAlH4) reduces nitriles to primary amines. chemistrysteps.com The use of a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively produce an aldehyde upon hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.orgimperial.ac.uk

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org While this compound itself does not have an active methylene (B1212753) group directly participating in the condensation, it can be a precursor to compounds that do. The methylene group adjacent to the nitrile is activated and can participate in condensations with aldehydes or ketones in the presence of a base. google.comarkat-usa.org

This reaction is a powerful tool for carbon-carbon bond formation and is widely used in the synthesis of various organic compounds, including pharmaceuticals and cosmetics. google.com The reaction is typically catalyzed by a weak base, and various catalysts and reaction conditions, including solvent-free and aqueous media, have been explored to improve efficiency and environmental friendliness. google.comarkat-usa.orgorganic-chemistry.orgresearchgate.net

The nitrile group can participate in various cycloaddition reactions to form heterocyclic and carbocyclic frameworks. researchgate.net These reactions are powerful methods for constructing cyclic molecules with high efficiency and stereoselectivity. organicreactions.org

[2+2+2] Cycloaddition: Nitriles can react with two alkyne molecules in the presence of a transition metal catalyst to form substituted pyridines.

[3+2] Cycloaddition: The reaction of nitriles with azides is a common method for the synthesis of tetrazoles, a class of five-membered nitrogen-containing heterocycles. researchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): The nitrile group can act as a dienophile in Diels-Alder reactions, particularly when activated by an electron-withdrawing group. libretexts.orgpageplace.depageplace.de This reaction provides a direct route to six-membered rings. While some Diels-Alder reactions are concerted, others may proceed through a stepwise mechanism involving zwitterionic or diradical intermediates. mdpi.com

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of this compound, the carbon-iodine bond provides a handle for oxidative addition to a palladium(0) species, generating an arylpalladium intermediate. This intermediate can then undergo a variety of transformations.

One notable application is in annulation strategies, where the arylpalladium species reacts with an alkyne. This involves the insertion of the alkyne into the arylpalladium bond (carbopalladation), followed by an intramolecular cyclization onto the ortho-positioned nitrile group. acs.orgacs.org This sequence leads to the formation of multi-ring systems, such as 3,4-disubstituted 2-aminonaphthalenes. acs.orgacs.org These annulation strategies are highly valuable for the construction of complex polycyclic aromatic compounds. rsc.org

The nitrile group is a versatile precursor to a variety of other functional groups. researchgate.netresearchgate.netresearchgate.net

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. fiveable.mechemistrysteps.com The reaction proceeds through an amide intermediate. chemistrysteps.com

Reduction to Amines: As previously mentioned, nitriles can be reduced to primary amines using strong reducing agents like LiAlH4 or through catalytic hydrogenation. chemistrysteps.comimperial.ac.uk

Conversion to Aldehydes: Partial reduction with DIBAL-H followed by hydrolysis provides a route to aldehydes. chemistrysteps.comlibretexts.orgimperial.ac.uk

Conversion to Ketones: Reaction with Grignard or organolithium reagents followed by hydrolysis yields ketones. chemistrysteps.comlibretexts.org

These interconversions significantly enhance the synthetic utility of this compound, allowing for its incorporation into a wide range of target molecules. researchgate.netvanderbilt.edu

Chemoselective Oxidation and Reduction Protocols

The reactivity of this compound is characterized by the presence of three key functional regions: the aryl iodide bond, the benzylic methylene group, and the nitrile moiety. Chemoselective transformations aim to modify one of these sites while preserving the others, a task that requires carefully chosen reagents and reaction conditions. The aryl iodide bond, in particular, is susceptible to both reductive cleavage and oxidative side reactions, presenting a significant challenge in designing synthetic protocols.

Chemoselective Reduction

The primary objective in the chemoselective reduction of this compound is the conversion of the nitrile group to a primary amine, yielding 2-(4-iodophenyl)ethan-1-amine, without causing hydrogenolysis of the carbon-iodine bond. While powerful reducing agents like lithium aluminum hydride or harsh catalytic hydrogenation conditions can achieve nitrile reduction, they often lead to undesired dehalogenation. Consequently, research has focused on milder and more selective methodologies.

Several modern catalytic systems have demonstrated high functional group tolerance, making them suitable for this transformation. For instance, ruthenium-based catalysts used in conjunction with sodium borohydride (B1222165) have been shown to be effective for the mild and selective reduction of nitriles. nih.gov Studies on similar substrates, such as those containing aryl bromide groups, have shown that the carbon-halogen bond remains intact under these reducing conditions. nih.gov This high degree of selectivity is crucial for substrates like this compound where the C-I bond is more labile than a C-Br bond.

Borane derivatives and complex borohydrides also offer a pathway for selective nitrile reduction. The use of diisopropylaminoborane, activated by a catalytic quantity of lithium borohydride, has been reported for the reduction of a wide array of aromatic and aliphatic nitriles. nih.gov The reaction conditions are typically mild, and the presence of electron-withdrawing substituents on the aromatic ring, such as a halogen, can facilitate the reduction. nih.gov Another approach involves the activation of the nitrile group with a Lewis acid, such as boron trifluoride etherate, followed by reduction with sodium borohydride. calvin.educalvin.edu This method allows for the reduction to proceed under aprotic conditions, which can enhance the selectivity and compatibility with sensitive functional groups. calvin.edu

| Reagent/Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|

| Ruthenium Catalyst / NaBH₄ | Methanol, reflux | Demonstrates high selectivity for nitrile reduction over aryl bromide cleavage. | nih.gov |

| BH₂(N(iPr)₂) / cat. LiBH₄ | THF, 25°C to reflux | Effective for benzonitriles with electron-withdrawing groups; tolerates various functional groups. | nih.gov |

| BF₃·OEt₂ / NaBH₄ | Aprotic solvent (e.g., THF) | Lewis acid activation facilitates reduction under mild, aprotic conditions. | calvin.edu |

| Borane-dimethyl sulfide (B99878) complex | THF | Used for chemoselective reductive-opening of cyclic amidines derived from nitriles, showing high selectivity. | acs.org |

Chemoselective Oxidation

Chemoselective oxidation of this compound presents a different set of challenges, primarily centered on avoiding oxidation of the iodide atom. The principal targets for oxidation are the benzylic methylene group and the nitrile functionality.

Oxidation of the Nitrile Group: The nitrile group can be hydrolyzed to an amide (4-iodophenylacetamide) or further to a carboxylic acid (4-iodophenylacetic acid). This transformation is technically an oxidation of the nitrile carbon. It is typically achieved under acidic or basic aqueous conditions. The aryl iodide bond is generally stable under many standard hydrolytic conditions, making this a feasible chemoselective transformation.

Oxidation of the Benzylic Position: Oxidation of the benzylic methylene (-CH₂) group to a carbonyl would yield (4-iodophenyl)(oxo)acetonitrile. However, common strong oxidizing agents such as potassium permanganate (B83412) or chromic acid are generally too harsh and would likely lead to degradation of the molecule or cleavage of the C-I bond. Modern catalytic methods using molecular oxygen or milder oxidants are preferred. For instance, TEMPO-catalyzed oxidations can be selective for alcohols, but their application to the direct oxidation of a benzylic methylene in this context requires specific adaptation. organic-chemistry.org

Hypervalent iodine reagents offer a potential route for mild and selective oxidations. semanticscholar.org Reagents like diacetoxyiodobenzene (B1259982) have been used to generate nitrile oxides from aldoximes in the presence of other sensitive functionalities. beilstein-journals.org While direct oxidation of the methylene group in this compound using these reagents is not widely documented, their known selectivity makes them a promising area of investigation. Catalytic systems employing an organic iodo-catalyst with a terminal oxidant like Oxone have been successfully used to oxidize phenols to quinones, demonstrating the utility of catalytic iodine chemistry in selective oxidation. semanticscholar.org

| Transformation | Reagent/System | Product | Challenges and Considerations | Reference |

|---|---|---|---|---|

| Nitrile Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | 4-Iodophenylacetic acid | Generally feasible; C-I bond is stable under many hydrolytic conditions. | N/A |

| Nitrile Hydrolysis | H₂O₂, base | 4-Iodophenylacetamide | Milder conditions for partial hydrolysis to the amide. | N/A |

| Benzylic Oxidation | Catalytic O₂ / Metal Catalyst | (4-Iodophenyl)(oxo)acetonitrile | Requires careful selection of catalyst to avoid C-I bond oxidation. | N/A |

| Oxidation via Hypervalent Iodine | Catalytic Aryl Iodide / Oxone | (4-Iodophenyl)(oxo)acetonitrile | Potential for high selectivity under mild conditions, but substrate-specific development is needed. | semanticscholar.org |

Mechanistic Elucidations in 4 Iodophenylacetonitrile Transformations

Detailed Reaction Mechanisms of Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researcher.life The general mechanism for these transformations, such as the Suzuki-Miyaura coupling, involves a catalytic cycle centered on a palladium complex. libretexts.orgyoutube.com This cycle is broadly applicable to substrates like 4-Iodophenylacetonitrile and is defined by three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org

Oxidative Addition is the initial and often rate-determining step in the catalytic cycle. libretexts.org It involves the insertion of a low-valent palladium(0) complex into the carbon-iodine bond of this compound. This process increases the oxidation state of the palladium center from 0 to +2 and its coordination number by two. wikipedia.org The reaction is favored for metals that are basic or easily oxidized. wikipedia.org For aryl halides, the reactivity decreases in the order of I > OTf > Br > Cl, making this compound a highly reactive substrate for this step. libretexts.orgnih.gov The mechanism can proceed through various pathways, including a concerted three-center transition state for non-polar substrates or an SN2-type mechanism for more polar substrates like alkyl halides. wikipedia.orgumb.edu In the case of aryl iodides, studies suggest that the first irreversible step can be the binding of the iodoarene to a monoligated palladium(0) complex, which then proceeds to the oxidative addition step. chemrxiv.org

Reductive Elimination is the final, product-forming step of the catalytic cycle. wikipedia.org It is the reverse of oxidative addition, where a new carbon-carbon bond is formed between the two organic groups previously attached to the palladium(II) center. youtube.com This process reduces the palladium's oxidation state back to 0, regenerating the active catalyst and releasing the final coupled product. chemrxiv.orgunirioja.es For reductive elimination to occur, the two groups must be positioned cis (adjacent) to each other in the metal's coordination sphere. libretexts.org The reaction is thermodynamically favored when the newly formed C-C bond is strong. wikipedia.org

Following oxidative addition, Transmetalation occurs. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) is transferred to the palladium(II) complex, displacing the halide. chemrxiv.orgunirioja.es In the Suzuki reaction, this process is typically facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species. youtube.comyoutube.com This activated species then reacts with the arylpalladium(II) halide complex. youtube.com The exact mechanism can vary; for instance, in some systems, transmetalation is believed to proceed through a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org

Ligand Exchange is a continuous process throughout the catalytic cycle. Phosphine (B1218219) ligands, for example, dissociate from the initial palladium precatalyst to generate the catalytically active, coordinatively unsaturated species required for oxidative addition. chemrxiv.orgumb.edu The nature of the ligands bound to the palladium center is critical, as it influences the catalyst's stability, solubility, and reactivity in each step of the cycle. researchgate.net For instance, ligands of low donicity have been shown to dramatically accelerate Stille cross-coupling reactions by promoting the rate-determining transmetalation step. researchgate.net

The complete catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling of this compound with an arylboronic acid, can be summarized as follows:

Catalyst Activation: A palladium(0) precatalyst, often stabilized by phosphine ligands like Pd(PPh₃)₄, first dissociates ligands to form a highly reactive 14-electron or 12-electron Pd(0) species. chemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, breaking the C-I bond to form a square planar arylpalladium(II) iodide complex. libretexts.orglibretexts.org

Transmetalation: In the presence of a base, the arylboronic acid forms an "ate" complex, which then transfers its aryl group to the palladium(II) center, displacing the iodide and forming a diarylpalladium(II) complex. libretexts.orgyoutube.com

Reductive Elimination: The two aryl groups on the palladium(II) complex couple, forming the new biaryl product. This step regenerates the Pd(0) catalyst, which can then enter another cycle. libretexts.orglibretexts.org

This sequence of events efficiently constructs a new carbon-carbon bond, demonstrating the power and versatility of palladium catalysis in organic synthesis. libretexts.org

Understanding Regioselectivity and Stereoselectivity in Nitrile Reactions

The nitrile group (-C≡N) is a versatile functional group whose unique electronic properties influence the regioselectivity of reactions and can participate in stereoselective transformations. researchgate.net

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org In aromatic systems like this compound, the nitrile group acts as a meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. However, its primary role in modern synthesis is often as a directing group in C-H bond functionalization reactions, where it can coordinate to a metal catalyst and direct the reaction to the ortho position of the phenyl ring. researchgate.net Furthermore, the nitrile group itself can undergo various cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes or [3+2] cycloadditions with azides, to form highly substituted carbo- and heterocyclic systems with specific regiochemical outcomes. researchgate.net

Stereoselectivity refers to the preferential formation of one stereoisomer over another. While the nitrile group itself is achiral, it can be involved in reactions that are highly stereoselective. A prominent example is the enzymatic hydrolysis of nitriles. Specific enzymes, such as nitrile hydratase and amidase, can exhibit high enantioselectivity. chimia.ch For instance, in the hydrolysis of a racemic chiral nitrile, the nitrile hydratase might hydrolyze both enantiomers to a racemic amide, but a subsequent hydrolysis by an amidase may act on only one enantiomer of the amide, allowing for the kinetic resolution of the mixture to obtain an enantiomerically enriched carboxylic acid and the unreacted amide enantiomer. chimia.ch

Influence of Halogen Bonding and Non-Covalent Interactions on Reactivity

While covalent bonds define the primary structure of molecules, weaker non-covalent interactions play a critical role in dictating molecular conformation, crystal packing, and reactivity. nih.gov

A Halogen Bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. beilstein-journals.orgmdpi.com The iodine atom in this compound is a potent halogen bond donor due to its high polarizability. nih.gov The σ-hole is a region of positive electrostatic potential located along the axis of the C-I bond, which can interact attractively with electron-rich atoms like the nitrogen of a nitrile group or other Lewis bases. beilstein-journals.orgnih.gov In the solid state, these highly directional interactions can dictate the formation of supramolecular structures, such as chains of molecules linked through C≡N···I halogen bonds. nih.gov These interactions can influence reaction outcomes by pre-organizing substrates in the solid state or by stabilizing transition states in solution.

Kinetic and Thermodynamic Aspects of Critical Steps

The efficiency and outcome of a chemical reaction are governed by its kinetics (the rate of reaction) and thermodynamics (the energy changes involved).

Kinetic studies of palladium-catalyzed cross-coupling reactions of aryl iodides have provided significant insight into the reaction mechanism. For the Suzuki-Miyaura reaction, the oxidative addition of the aryl iodide to the Pd(0) complex is often the rate-determining step. libretexts.org Kinetic experiments on the coupling of 4-iodoacetophenone (a close structural analog to this compound) with phenylboronic acid revealed a first-order dependence of the initial reaction rate on the concentration of the aryl iodide. mdpi.com This is consistent with a mechanism where the aryl iodide is directly involved in the slowest step of the catalytic cycle.

Interactive Data Table: Effect of 4-Iodoacetophenone Concentration on Initial Reaction Rate mdpi.com

Note: Data is for the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid, serving as a model for this compound. Initial rates are normalized by the mass of the Palladium catalyst.

| Initial Concentration of 4-Iodoacetophenone (mol/L) | Initial Rate (mol·gPd⁻¹·s⁻¹) |

| 0.025 | 0.000015 |

| 0.050 | 0.000030 |

| 0.075 | 0.000045 |

| 0.100 | 0.000060 |

Computational Chemistry and Theoretical Investigations of 4 Iodophenylacetonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. google.com DFT methods are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. stackexchange.com The process typically begins with a geometry optimization, where the algorithm systematically alters the positions of the atoms to find the most stable arrangement corresponding to the lowest possible ground state energy. stackexchange.com For 4-Iodophenylacetonitrile, a geometry optimization would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to accurately account for the electronic effects of the iodine atom and the nitrile group.

Once the molecule's geometry is optimized, DFT calculations can yield fundamental electronic properties that are used to predict its chemical behavior. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the molecule's stability and reactivity. scielo.org.mx These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). researchgate.netscielo.org.mx

The ionization potential and electron affinity can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). Chemical hardness (η = (I-A)/2) is a measure of the molecule's resistance to a change in its electron distribution, while electronegativity (χ = (I+A)/2) measures its power to attract electrons. The electrophilicity index (ω = χ²/2η) indicates the energy stabilization when the molecule acquires additional electronic charge from the environment. scielo.org.mx

Below is a table of representative global reactivity parameters for this compound, as would be typically calculated using DFT methods.

| Parameter | Formula | Illustrative Value (eV) | Description |

| EHOMO | - | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Potential (I) | -EHOMO | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 | The energy released when an electron is added. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron configuration. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | Propensity to act as an electrophile. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic compounds and are not from a specific published study on this compound.

DFT is an invaluable tool for studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This pathway includes the transition state (TS), which is the point of maximum energy along the reaction coordinate. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a critical parameter for determining the reaction rate.

For this compound, a common and important reaction is the Sonogashira coupling, where the aryl iodide couples with a terminal alkyne in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.org A computational study of this reaction would involve:

Geometry Optimization: Optimizing the structures of the reactants (this compound, alkyne, catalyst), intermediates, the transition state, and products.

Transition State Search: Locating the transition state structure for the rate-determining step, which is often the oxidative addition of the C-I bond to the palladium catalyst.

Frequency Calculation: Performing vibrational frequency calculations to confirm that the reactants and products are true minima (zero imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency).

Energy Calculation: The activation energy is then calculated as the difference in electronic energy (plus zero-point vibrational energy corrections) between the transition state and the initial reactants. This allows for a quantitative prediction of the reaction's feasibility under different conditions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO and the LUMO of reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

| Orbital | Illustrative Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Energy difference indicating kinetic stability and chemical reactivity. |

Note: These values are illustrative and represent typical outputs from DFT calculations.

An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visualization of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). Green or yellow areas are relatively neutral. researchgate.net

The EPS map of this compound is predicted to have several key features:

Negative Potential: A strong region of negative potential (red) would be localized around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The faces of the aromatic phenyl ring would also exhibit negative potential due to the π-electron cloud.

Positive Potential: The hydrogen atoms of the phenyl ring and the methylene (B1212753) group would show moderately positive potential.

The Sigma-Hole (σ-hole): A significant feature on halobenzenes is the presence of a region of positive electrostatic potential on the halogen atom, located along the extension of the carbon-halogen bond. rsc.orgresearchgate.net For this compound, this "σ-hole" on the iodine atom would be a prominent region of positive potential (blue). researchgate.net This electron-deficient area arises from the anisotropic distribution of electron density around the iodine atom and is crucial for explaining the ability of iodine to act as a halogen bond donor in non-covalent interactions. uniovi.es

Molecular Modeling and Conformational Analysis

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily due to rotation around the single bond connecting the phenyl ring and the methylene (-CH2-) group. Molecular modeling techniques can be used to explore this flexibility.

A conformational analysis would typically involve a "potential energy scan," where the dihedral angle of the C-C-C-N chain is systematically rotated in small increments (e.g., 10-15 degrees), and the energy of the molecule is calculated at each step. This process generates a potential energy profile that shows the energy of the molecule as a function of that rotation. The lowest points on this profile correspond to stable conformations (conformers), while the highest points represent the energy barriers to rotation between them. For this compound, the energy barrier for this rotation is expected to be relatively low, and the most stable conformation is likely one where the C-CN bond is in the same plane as the phenyl ring to maximize electronic conjugation, or nearly perpendicular to it.

In Silico Screening for Reaction Optimization

In silico (computational) screening is a powerful strategy for accelerating the optimization of chemical reactions, reducing the need for extensive and costly laboratory experiments. By modeling a reaction under various conditions, researchers can predict which catalysts, solvents, or reagents are most likely to improve reaction yield and selectivity.

The Sonogashira coupling of this compound serves as an excellent example. researchgate.net This reaction's efficiency is highly dependent on the choice of palladium catalyst, which typically includes phosphine (B1218219) ligands, as well as the base and solvent used. kaust.edu.sa An in silico screening approach to optimize this reaction could involve:

Ligand Screening: Building a virtual library of different phosphine ligands and calculating the activation energy for the oxidative addition of this compound to the palladium center for each ligand. Ligands that result in a lower activation barrier would be predicted to be more effective catalysts.

Solvent Effects: Performing calculations using different implicit solvent models (e.g., PCM, SMD) to simulate the reaction in various solvents (like toluene, DMF, or water). This can help identify solvents that preferentially stabilize the transition state, thereby accelerating the reaction.

Substrate Scope: Computationally assessing the electronic properties of different substituted aryl iodides to predict their relative reactivity in the coupling reaction, helping to define the scope and limitations of a particular catalytic system.

This computational pre-screening allows chemists to focus their experimental efforts on the most promising conditions, leading to a more efficient and sustainable development of synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. The spectrum of 4-Iodophenylacetonitrile is expected to show distinct signals corresponding to the aromatic and benzylic protons. The 1,4-disubstituted aromatic ring typically presents as an A₂B₂ spin system, resulting in two doublets. The methylene (B1212753) protons, being chemically equivalent and adjacent to no other protons, are expected to appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.7 | Doublet | 2H | Ar-H (ortho to I) |

| ~ 7.2 | Doublet | 2H | Ar-H (ortho to CH₂CN) |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Due to the molecule's symmetry, this compound is expected to exhibit five distinct signals in its proton-decoupled ¹³C NMR spectrum. These signals correspond to the two types of aromatic methine carbons (CH), the two quaternary aromatic carbons (C-I and C-CH₂CN), the methylene carbon (-CH₂-), and the nitrile carbon (-CN).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 138 | Aromatic CH | C H (ortho to I) |

| ~ 132 | Quaternary Aromatic | C -CH₂CN |

| ~ 130 | Aromatic CH | C H (ortho to CH₂CN) |

| ~ 118 | Nitrile | -C N |

| ~ 94 | Quaternary Aromatic | C -I |

Note: Predicted values are based on typical chemical shift ranges and substituent effects.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive structural assignment, especially in more complex molecules. For this compound, these techniques confirm the connectivity established from 1D spectra. beilstein-journals.orgnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic doublets, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. nih.gov An HSQC spectrum would show a correlation between the aromatic protons at ~7.7 ppm and their corresponding carbons at ~138 ppm, the aromatic protons at ~7.2 ppm and their carbons at ~130 ppm, and the methylene protons at ~3.8 ppm and their carbon at ~23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (typically 2-3 bond) correlations between protons and carbons. nih.gov This is invaluable for identifying quaternary carbons. Key expected correlations would include the methylene protons showing cross-peaks to the nitrile carbon and the quaternary aromatic carbon to which the CH₂CN group is attached. The aromatic protons would show correlations to neighboring and ipso-carbons, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental formula. ohsu.edu For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₈H₆IN. The theoretical exact mass can be calculated and compared against the experimentally measured value, with a very small mass error confirming the elemental composition. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆IN |

| Theoretical Exact Mass | 242.95450 u |

| Experimentally Measured Mass | 242.9545 u nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be generated.

Should a suitable single crystal of this compound be grown and analyzed, this technique would provide precise, experimentally determined data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-I, C-C aromatic, C-C single bond, C≡N triple bond).

Bond Angles: The angles formed between three connected atoms, defining the molecular geometry.

Torsion Angles: The dihedral angles that describe the conformation of the molecule.

Crystal Packing: The arrangement of molecules relative to one another in the solid state, including any significant intermolecular interactions like halogen bonding.

While specific crystallographic data for this compound is not detailed in the provided search results, the technique remains the gold standard for solid-state structural elucidation. acs.org

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification.

The spectrum of this compound would be dominated by absorptions corresponding to its key structural features. The nitrile group (C≡N) has a particularly sharp and intense absorption in a relatively uncongested region of the IR spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2250 | C≡N Stretch | Nitrile |

| ~ 1585, 1485 | C=C Stretch | Aromatic Ring |

| ~ 820 | C-H Out-of-Plane Bend | 1,4-disubstituted Aromatic |

Note: Predicted values are based on characteristic frequencies for known functional groups.

Compound Names

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

Strategic Applications of 4 Iodophenylacetonitrile in Advanced Organic Synthesis

In Pharmaceutical and Medicinal Chemistry Research

4-Iodophenylacetonitrile serves as a versatile building block in the synthesis of a wide array of compounds with significant potential in pharmaceutical and medicinal chemistry. Its utility stems from the presence of three key functional groups: the nitrile, the phenyl ring, and the iodine atom. These features allow for a diverse range of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents and research tools.

As a Precursor for Biologically Active Molecules

The chemical structure of this compound provides a scaffold that can be readily modified to generate more complex molecules with desired biological activities. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The phenyl ring can undergo further substitution reactions, and the iodine atom is particularly useful for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

This reactivity profile allows medicinal chemists to systematically alter the structure of this compound to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds. By introducing different substituents and functional groups, researchers can fine-tune the molecule's affinity for its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Novel Therapeutic Agents

The strategic application of this compound has been instrumental in the synthesis of various classes of therapeutic agents, including anticancer compounds, AMPA receptor antagonists, and anti-diabetic agents.

Anticancer Compounds: While direct synthesis of anticancer agents from this compound is an area of ongoing research, its structural motifs are found in compounds with demonstrated cytotoxic activities against various cancer cell lines. For instance, the phenylacetonitrile (B145931) core is a key component of numerous compounds investigated for their potential to inhibit tumor growth. The introduction of the iodine atom offers a handle for further molecular elaboration to enhance potency and selectivity. Research in this area focuses on utilizing this compound as a starting material for the synthesis of complex heterocyclic systems and other scaffolds known to exhibit anticancer properties.

AMPA Receptor Antagonists: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in excitatory synaptic transmission in the central nervous system, and its antagonists are of interest for the treatment of various neurological disorders. Research has shown that quinoxaline (B1680401) derivatives can act as potent AMPA receptor antagonists. While a direct synthesis from this compound is not explicitly detailed, the phenylacetonitrile moiety is a common precursor for building such heterocyclic structures. The synthesis of novel AMPA receptor antagonists often involves the construction of complex ring systems where a substituted phenyl group is a crucial component for receptor binding. For example, the synthesis of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione, a potent AMPA receptor antagonist, involves multi-step synthesis where precursors with similar functionalities to this compound are utilized.

Anti-diabetic Agents: The development of novel anti-diabetic agents is a major focus of medicinal chemistry. Various heterocyclic compounds have been shown to exhibit hypoglycemic activity. For instance, derivatives of 1,4-benzothiazepines have been synthesized and evaluated for their antihyperglycemic effects. chemdad.com The synthesis of such compounds can potentially start from precursors derived from this compound, where the phenylacetonitrile part can be transformed into a key intermediate for the construction of the benzothiazepine (B8601423) ring.

| Therapeutic Target | Example Compound Class | Potential Synthetic Role of this compound |

| Cancer | Various Heterocyclic Compounds | Starting material for the synthesis of complex scaffolds. |

| AMPA Receptor | Quinoxaline Derivatives | Precursor for the substituted phenyl moiety. |

| Diabetes | 1,4-Benzothiazepines | Potential precursor for the core heterocyclic structure. chemdad.com |

Design and Synthesis of Radiolabeled Tracers for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled tracers to visualize and quantify physiological processes in the body. The design of novel PET tracers is crucial for advancing our understanding of diseases and for the development of new diagnostic tools.

This compound is an attractive candidate for the development of radiolabeled tracers for several reasons. The presence of the iodine atom allows for the direct introduction of a radioactive iodine isotope, such as Iodine-123, Iodine-124, or Iodine-131, through well-established radioiodination reactions. Alternatively, the nitrile group or the phenyl ring can be modified to incorporate other common PET radionuclides, such as Carbon-11 or Fluorine-18.

For example, the nitrile group could be reduced and the resulting amine could be alkylated with a radiolabeled alkyl halide. Furthermore, the phenyl ring could be derivatized with a precursor for radiolabeling, such as a boronic ester for a subsequent Suzuki coupling with a radiolabeled aryl halide. The development of such tracers would enable the in vivo imaging of biological targets to which the this compound-derived molecule binds.

In Agrochemical Development

The application of this compound in the development of new agrochemicals is an area with potential, though less documented than its pharmaceutical applications. The structural features of the molecule could be incorporated into novel pesticides, herbicides, or fungicides. The phenylacetonitrile scaffold is present in some existing agrochemicals, and the introduction of an iodine atom could modulate the biological activity and environmental fate of these compounds. Further research is needed to explore the potential of this compound and its derivatives as active ingredients in agrochemical formulations.

In Materials Science and Engineering

The unique chemical properties of this compound also suggest its potential utility in the field of materials science and engineering, particularly in the synthesis of advanced polymeric systems and coatings.

Synthesis of Advanced Polymeric Systems and Coatings

The nitrile group of this compound can participate in polymerization reactions, either through direct polymerization of the nitrile or as a pendant group that can be subsequently modified. The iodine atom on the phenyl ring provides a reactive site for cross-linking reactions or for the grafting of other polymer chains, leading to the formation of novel polymer architectures with tailored properties.

For instance, polymers incorporating the this compound moiety could exhibit interesting optical or electronic properties due to the presence of the polar nitrile group and the heavy iodine atom. These materials could find applications in the development of specialty polymers, functional coatings, and advanced composites with enhanced thermal stability, refractive index, or flame retardancy. However, the exploration of this compound in these specific applications is still in its early stages and represents a promising area for future research.

Development of Fluorescent Probes for Bioimaging Applications

The strategic placement of the iodo and cyano groups on the phenyl ring of this compound makes it a valuable precursor for the synthesis of novel fluorescent probes. While direct applications are still an emerging area of research, the inherent reactivity of this compound allows for its incorporation into larger, more complex fluorogenic systems through established synthetic methodologies.

The presence of the iodine atom facilitates cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These reactions are instrumental in constructing extended π-conjugated systems, which are the fundamental components of many organic fluorophores. For instance, the iodine can be readily displaced by a variety of organic moieties, including those containing electron-donating or electron-accepting groups, to precisely tune the photophysical properties of the resulting molecule. This tunability is crucial for designing probes with specific excitation and emission wavelengths suitable for bioimaging, where avoiding autofluorescence from biological samples is paramount.

The nitrile group (-CN) also plays a significant role in modulating the electronic properties of a potential fluorophore. As an electron-withdrawing group, it can influence the intramolecular charge transfer (ICT) characteristics of a molecule, a mechanism often exploited in the design of "push-pull" fluorophores. These systems can exhibit high sensitivity to their local environment, making them suitable for sensing specific analytes or changes in cellular conditions. Furthermore, the nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used to attach the fluorescent core to biomolecules for targeted imaging.

While specific fluorescent probes directly synthesized from this compound are not yet widely reported in the literature, its potential as a versatile building block is clear. The following table outlines the potential synthetic strategies and their impact on the properties of hypothetical fluorescent probes derived from this precursor.

| Synthetic Strategy | Reacting Functional Group | Potential Fluorophore Type | Tunable Properties | Potential Bioimaging Application |

| Suzuki Coupling | Iodine | Biaryl-based fluorophores | Emission Wavelength, Quantum Yield | Cellular imaging, tracking of biomolecules |

| Sonogashira Coupling | Iodine | Arylacetylene-based fluorophores | Stokes Shift, Two-photon Absorption | Deep-tissue imaging, ratiometric sensing |

| Heck Coupling | Iodine | Stilbene-based fluorophores | Photostability, Environmental Sensitivity | Viscosity sensing, membrane potential imaging |

| Nucleophilic Addition to Nitrile | Nitrile | Heterocyclic fluorophores | pH sensitivity, Metal ion chelation | Intracellular pH mapping, ion concentration sensing |

Construction of Optoelectronic and Semiconducting Materials